molecular formula C33H27FN2O3 B2510040 (E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one CAS No. 477710-95-5

(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one

Cat. No. B2510040
CAS RN: 477710-95-5
M. Wt: 518.588
InChI Key: NDLPEKANJUNYEH-XMHGGMMESA-N
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Description

This compound is an organic molecule with multiple functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. It also has a phenyl group and a prop-2-en-1-one group, which is a type of alpha, beta-unsaturated carbonyl. The presence of the fluoro and methoxy groups suggest that this compound might have interesting reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyrazole and phenyl rings, and the polar nature of the carbonyl and ether groups .


Physical And Chemical Properties Analysis

Some physical and chemical properties can be predicted from the structure. For example, the presence of polar groups and aromatic rings suggests that this compound might have a relatively high boiling point and might be soluble in some organic solvents .

Scientific Research Applications

Reactivity and Application in Synthesis

The compound is structurally similar to certain pyrazoline derivatives, which are known for their reactivity and utility in the synthesis of heterocyclic compounds. Specifically, pyrazoline compounds like DCNP and its derivatives serve as valuable building blocks in the synthesis of diverse heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds facilitates mild reaction conditions for generating versatile dyes from a range of precursors, such as amines, α-aminocarboxylic acids, phenols, and malononitriles. Ongoing research indicates the potential for more innovative transformations involving these compounds, highlighting their significance in the synthesis of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Interaction with Cytochrome P450 Isoforms

Compounds structurally related to the query compound are essential in studying the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes. Understanding the contribution of various CYP isoforms to total metabolism is crucial for predicting potential drug-drug interactions (DDIs) when multiple drugs are coadministered. Potent and selective chemical inhibitors used in vitro to understand the involvement of specific CYP isoforms are fundamental in this process. The selectivity of these inhibitors is vital for deciphering the specific CYP isoforms involved in drug metabolism (Khojasteh et al., 2011).

Mechanism of Action in Drug-Target Interactions

In the context of fighting plant diseases like Bayoud disease in date palms, small molecules structurally similar to the query compound are studied for their antifungal pharmacophore sites. These studies involve structure–activity relationship (SAR) interpretations for understanding the mechanism of drug-target interactions. The knowledge of how these compounds interfere biologically against pathogens like Fusarium oxysporum f. sp. albedinis is crucial for developing targeted molecules with specific pharmacophore sites, indicating a comprehensive approach to understanding and developing treatment methods against such pathogens (Kaddouri et al., 2022).

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it might be studied further for potential medicinal applications .

properties

IUPAC Name

(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27FN2O3/c1-24(39-29-17-18-30(31(34)22-29)27-10-6-3-7-11-27)32-20-21-36(35-32)33(37)19-14-25-12-15-28(16-13-25)38-23-26-8-4-2-5-9-26/h2-22,24H,23H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLPEKANJUNYEH-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC4=CC(=C(C=C4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NN(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC4=CC(=C(C=C4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one

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